molecular formula C23H23NO B075233 Trifenmorph CAS No. 1420-06-0

Trifenmorph

Cat. No. B075233
CAS RN: 1420-06-0
M. Wt: 329.4 g/mol
InChI Key: ZJMLMBICUVVJDX-UHFFFAOYSA-N
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Description

Trifenmorph is a chemical compound with the IUPAC name 4-tritylmorpholine and the molecular formula C23H23NO . It was formerly used as a molluscicide to control aquatic snail vectors of schistosomiasis, a communicable disease .


Molecular Structure Analysis

Trifenmorph has a molecular weight of 329.43 Da . It contains a total of 48 atoms; 23 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 51 bonds; 28 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 4 six-membered rings, 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Trifenmorph is a crystalline solid with a melting point of 174-176°C, resolidifying and melting again at 185-187°C . Its solubility in water at 20°C is 0.02 mg/l . It has a density of 1.1±0.1 g/cm3, a boiling point of 432.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Safety And Hazards

Trifenmorph is classified as dangerous, with hazard statements indicating that it is toxic if swallowed and harmful in contact with skin . Further safety data and precautions can be found in its Safety Data Sheet .

properties

IUPAC Name

4-tritylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMLMBICUVVJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042492
Record name Trifenmorph
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; Technical product is light brown solid; [HSDB]
Record name Frescon
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Solubility

In water, 2.0X10-2 mg/L at 20 °C, At 20 °C (g/L): carbon tetrachloride 300; chloroform 450; tetrachloroethylene 255
Record name Trifenmorph
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785
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Vapor Pressure

0.00000003 [mmHg]
Record name Frescon
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Impurities

... Tar impurities: 20 g/kg; volatile matter: 100 g/kg.
Record name Trifenmorph
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Trifenmorph

Color/Form

Crystals from ethanol, Colorless crystalline solid

CAS RN

1420-06-0
Record name Trifenmorph
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Record name Trifenmorph [ISO:BSI]
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Record name Trifenmorph
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Record name Trifenmorph
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Record name TRIFENMORPH
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Record name Trifenmorph
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

176 °C, MP: 176-178 °C, resolidifying and remelting at 185-187 °C; (technical melts 150-170 °C, and again at 170-185 °C)
Record name Trifenmorph
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Morpholine (0.47 g, 5.39 mmol) (Wako Pure Chemical Industries, Ltd.), triphenylchloromethane (1.50 g, 5.39 mmol) (Wako Pure Chemical Industries, Ltd.), and potassium carbonate (0.75 g, 5.39 mmol) (Wako Pure Chemical Industries, Ltd.) were added to N,N-dimethylformamide (5 mL) (Wako Pure Chemical Industries, Ltd.), and the mixture was stirred at room temperature overnight. A saturated aqueous solution of sodium hydrogen carbonate (Wako Pure Chemical Industries, Ltd.) was added to the reaction solution, and mixture was extracted with ethyl acetate (Wako Pure Chemical Industries, Ltd.). The organic layer was dried with anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography (n-hexane (Wako Pure Chemical Industries, Ltd.):ethyl acetate (Wako Pure Chemical Industries, Ltd.)=9:1 as an eluent), to thereby obtain the title compound (0.42 g, 71% yield).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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